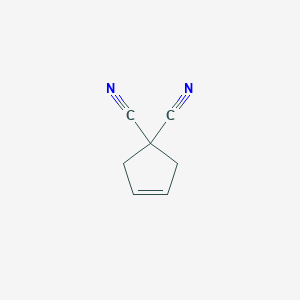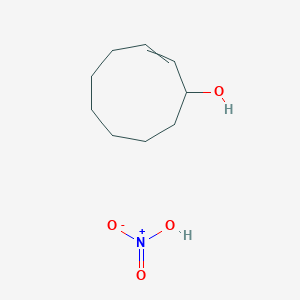
Nitric acid--cyclonon-2-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–cyclonon-2-en-1-ol (1/1) is a compound that combines the properties of nitric acid and cyclonon-2-en-1-ol Nitric acid is a highly corrosive and powerful oxidizing agent, while cyclonon-2-en-1-ol is a cyclic alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–cyclonon-2-en-1-ol (1/1) typically involves the reaction of cyclonon-2-en-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of nitric acid–cyclonon-2-en-1-ol (1/1) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid–cyclonon-2-en-1-ol (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitric acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of nitric acid–cyclonon-2-en-1-ol (1/1) can yield cyclonon-2-en-1-one or cyclonon-2-en-1-carboxylic acid, while reduction can produce cyclonon-2-en-1-ol or cyclononane.
Applications De Recherche Scientifique
Nitric acid–cyclonon-2-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: It is used in biochemical studies to investigate the effects of nitric acid derivatives on biological systems.
Industry: Nitric acid–cyclonon-2-en-1-ol (1/1) is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of nitric acid–cyclonon-2-en-1-ol (1/1) involves the release of nitric oxide (NO) from the nitric acid moiety. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from the compound is triggered by specific conditions, such as changes in pH or the presence of reducing agents. The molecular targets of nitric oxide include guanylate cyclase, which mediates the production of cyclic guanosine monophosphate (cGMP), leading to various downstream effects.
Comparaison Avec Des Composés Similaires
Nitric acid–cyclonon-2-en-1-ol (1/1) can be compared with other nitric acid derivatives and cyclic alcohols. Similar compounds include:
Nitric acid–cyclohexanol (1/1): This compound has similar properties but with a six-membered ring instead of a nine-membered ring.
Nitric acid–cyclooctanol (1/1): This compound has an eight-membered ring and exhibits different reactivity and stability compared to nitric acid–cyclonon-2-en-1-ol (1/1).
Nitric acid–cyclodecanol (1/1): This compound has a ten-membered ring and is used in different applications due to its unique properties.
The uniqueness of nitric acid–cyclonon-2-en-1-ol (1/1) lies in its specific ring size and the combination of nitric acid and cyclonon-2-en-1-ol, which imparts distinct chemical and physical properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
60996-40-9 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
cyclonon-2-en-1-ol;nitric acid |
InChI |
InChI=1S/C9H16O.HNO3/c10-9-7-5-3-1-2-4-6-8-9;2-1(3)4/h5,7,9-10H,1-4,6,8H2;(H,2,3,4) |
Clé InChI |
URUORTPAOJLVQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C=CCC1)O.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


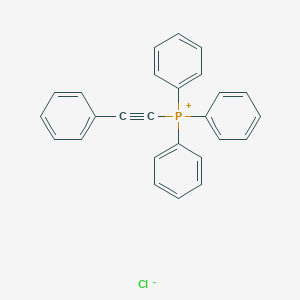
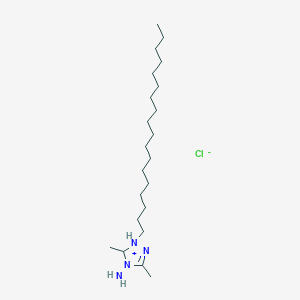
methanone](/img/structure/B14613998.png)
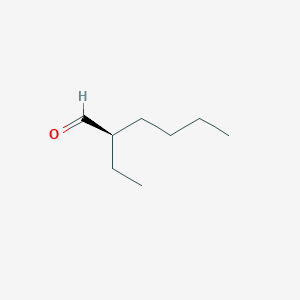
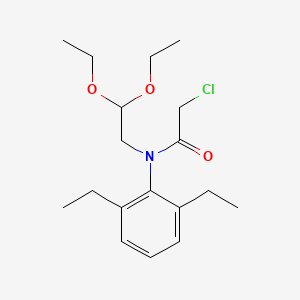
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
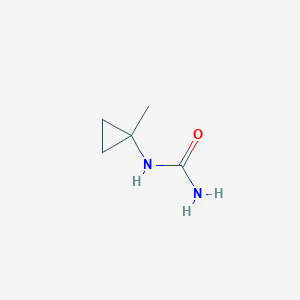
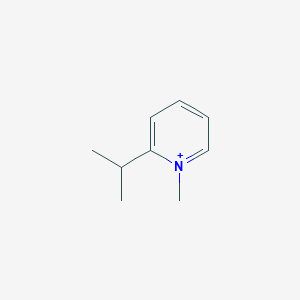
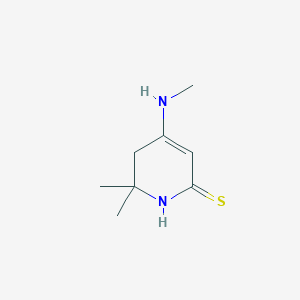
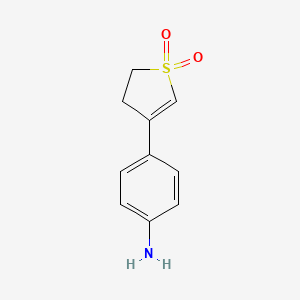
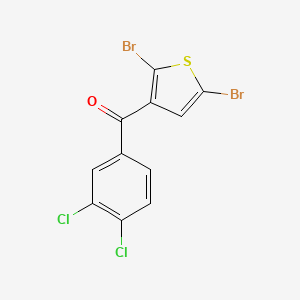

![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
